molecular formula C6H14O3 B094142 1,3,6-Hexanetriol CAS No. 18990-98-2

1,3,6-Hexanetriol

Cat. No. B094142
CAS RN: 18990-98-2
M. Wt: 134.17 g/mol
InChI Key: AAYGSSGHJGVNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-Hexanetriol, also known as trihydroxyhexane, is a colorless and odorless organic compound with the molecular formula C6H14O3. It is a polyol, which means it contains multiple hydroxyl groups (-OH) and is commonly used in the synthesis of various organic compounds. 1,3,6-Hexanetriol is also used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1,3,6-Hexanetriol is not fully understood, but it is believed to act as a reducing agent due to the presence of multiple hydroxyl groups. It can also form hydrogen bonds with other molecules, which can affect their properties and behavior.

Biochemical And Physiological Effects

1,3,6-Hexanetriol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to improve the stability and solubility of certain drugs and proteins.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3,6-Hexanetriol in lab experiments is its ability to act as a reducing agent and form hydrogen bonds, which can be useful in the synthesis of organic compounds and the study of molecular interactions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of 1,3,6-Hexanetriol in scientific research. One area of interest is the development of new dendrimers for drug delivery and other applications. Another area of interest is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of various diseases. Additionally, the use of 1,3,6-Hexanetriol as a stabilizer in pharmaceutical formulations and the synthesis of new organic compounds is an area of ongoing research.

Synthesis Methods

1,3,6-Hexanetriol can be synthesized by the reduction of adipic acid with sodium borohydride or by the catalytic hydrogenation of sorbitol. The latter method is more commonly used as it is more efficient and produces a higher yield of 1,3,6-Hexanetriol.

Scientific Research Applications

1,3,6-Hexanetriol has been used in various scientific research applications, including as a building block for the synthesis of organic compounds, as a reagent in biochemical assays, and as a stabilizer in pharmaceutical formulations. It is also used as a precursor for the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery, gene therapy, and imaging.

properties

CAS RN

18990-98-2

Product Name

1,3,6-Hexanetriol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

hexane-1,3,6-triol

InChI

InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2

InChI Key

AAYGSSGHJGVNSK-UHFFFAOYSA-N

SMILES

C(CC(CCO)O)CO

Canonical SMILES

C(CC(CCO)O)CO

Other CAS RN

18990-98-2

Origin of Product

United States

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